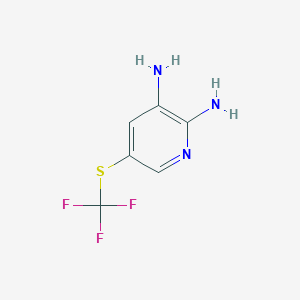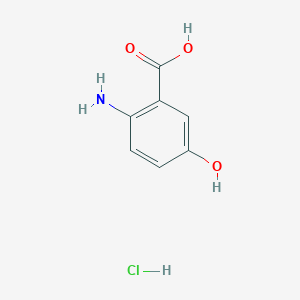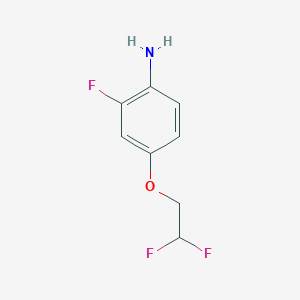
2-Fluoro-4-(2,2-difluoroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2,2-difluoroethoxy)aniline is an organofluorine compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol This compound is characterized by the presence of a fluoro group and a difluoroethoxy group attached to an aniline ring
Méthodes De Préparation
The synthesis of 2-Fluoro-4-(2,2-difluoroethoxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
2-Fluoro-4-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or difluoroethoxy positions using nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(2,2-difluoroethoxy)aniline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(2,2-difluoroethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluoro and difluoroethoxy groups can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(2,2-difluoroethoxy)aniline can be compared with other similar compounds, such as:
4-Fluoroaniline: This compound lacks the difluoroethoxy group and has different reactivity and applications.
2-Fluoroaniline: Similar to this compound but without the difluoroethoxy group, leading to different chemical properties and uses.
2,4-Difluoroaniline: Contains two fluoro groups but lacks the difluoroethoxy group, resulting in distinct reactivity and applications.
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
4-(2,2-difluoroethoxy)-2-fluoroaniline |
InChI |
InChI=1S/C8H8F3NO/c9-6-3-5(1-2-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2 |
Clé InChI |
CUZLPBMIJKNOTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



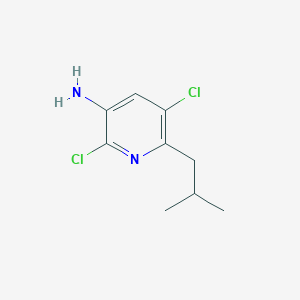
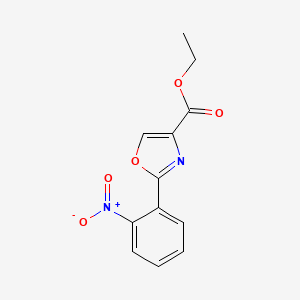
![3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)

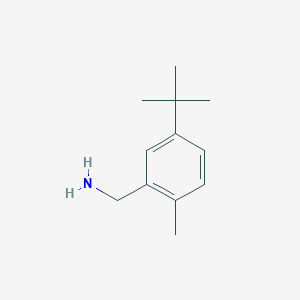
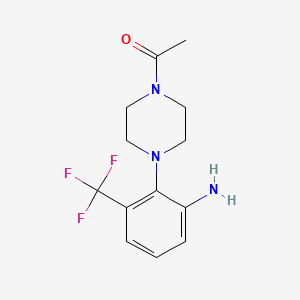
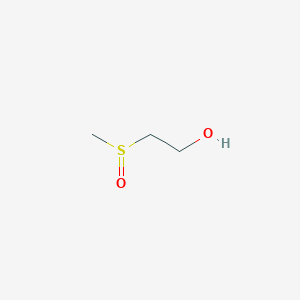
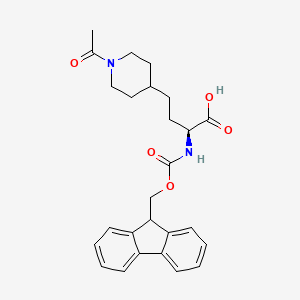
![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
